2-Methyl-6-methoxytetralin
Description
2-Methyl-6-methoxytetralin is a tetralin derivative characterized by a methoxy group at position 6 and a methyl group at position 2 of the tetralin backbone. Tetralins (1,2,3,4-tetrahydronaphthalenes) are bicyclic compounds combining aromatic and aliphatic properties, making them versatile intermediates in organic synthesis and pharmaceutical manufacturing. These compounds are typically synthesized via Friedel-Crafts alkylation or acylation, followed by reduction or functional group modifications .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-9-3-4-11-8-12(13-2)6-5-10(11)7-9/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
ZQDFZBGPQISAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=CC(=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among 2-methyl-6-methoxytetralin and related tetralin derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not explicitly listed | C₁₂H₁₆O | 176.26 (estimated) | Methoxy (OCH₃), methyl (CH₃) |
| 6-Methyltetralin | 1680-51-9 | C₁₁H₁₄ | 146.23 | Methyl (CH₃) |
| 6-Methoxy-β-tetralone | 2472-22-2 | C₁₁H₁₂O₂ | 176.21 | Methoxy (OCH₃), ketone (C=O) |
| 2-Acetyl-6-methoxynaphthalene | 3900-45-4 | C₁₃H₁₂O₂ | 200.23 | Methoxy (OCH₃), acetyl (COCH₃) |
| (R)-6-Methoxy-2-aminotetralin HCl | 1229244-90-9 | C₁₁H₁₆ClNO | 229.70 | Methoxy (OCH₃), amine (NH₂) |
Physicochemical Properties
- Hydrophobicity : 6-Methyltetralin exhibits low water solubility but high solubility in organic solvents like dichloromethane . In contrast, 6-methoxy-β-tetralone’s ketone group increases polarity, enhancing its solubility in polar aprotic solvents .
- Thermal Stability : 6-Methyltetralin is stable under standard conditions but undergoes electrophilic substitution reactions typical of aromatic systems . 2-Acetyl-6-methoxynaphthalene, a naphthalene derivative, shows higher thermal stability due to its fused aromatic ring system .
Research Findings and Key Data
Reactivity Trends
- Electrophilic Substitution : Methoxy groups in 6-methoxy derivatives direct electrophilic attacks to the para position, as seen in the synthesis of 6-methoxy-β-tetralone .
- Reduction Behavior : 6-Methoxy-β-tetralone can be reduced to 6-methoxytetralin using agents like sodium borohydride, retaining the methoxy group’s orientation .
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